molecular formula C15H12N2S B1348431 4-(2-Phenyl-1,3-thiazol-4-yl)aniline CAS No. 25021-48-1

4-(2-Phenyl-1,3-thiazol-4-yl)aniline

Cat. No.: B1348431
CAS No.: 25021-48-1
M. Wt: 252.3 g/mol
InChI Key: IOPGDXLYFPHBLA-UHFFFAOYSA-N
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Description

4-(2-Phenyl-1,3-thiazol-4-yl)aniline is a heterocyclic organic compound featuring a thiazole ring fused with a phenyl group and an aniline moiety.

Biochemical Analysis

Biochemical Properties

4-(2-Phenyl-1,3-thiazol-4-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival. Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, enzyme activity, and cellular signaling pathways. For instance, this compound has been shown to inhibit certain kinases, which are crucial for cell signaling and regulation .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular function. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with several enzymes and cofactors. This compound can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels. For example, it has been shown to inhibit certain enzymes involved in the synthesis of nucleotides, thereby affecting DNA and RNA synthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, this compound can be transported into cells via specific membrane transporters and then distributed to various organelles, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, where it can affect cellular metabolism .

Chemical Reactions Analysis

4-(2-Phenyl-1,3-thiazol-4-yl)aniline undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation . Major products formed from these reactions include various derivatives with altered functional groups, enhancing the compound’s biological activity or chemical stability .

Scientific Research Applications

Properties

IUPAC Name

4-(2-phenyl-1,3-thiazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c16-13-8-6-11(7-9-13)14-10-18-15(17-14)12-4-2-1-3-5-12/h1-10H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPGDXLYFPHBLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365979
Record name 4-(2-phenyl-1,3-thiazol-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25021-48-1
Record name 4-(2-phenyl-1,3-thiazol-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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